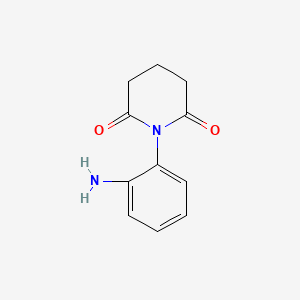

1-(2-Aminophenyl)piperidine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-アミノフェニル)ピペリジン-2,6-ジオンは、化学、生物学、医学の分野で大きな関心を集めている化合物です。この化合物は、ピペリジン-2,6-ジオンコアとアミノフェニル基を含む独特の構造で知られています。それは多くの医薬品の合成におけるビルディングブロックとしてよく使用され、標的タンパク質分解において潜在的な可能性を示しています。

準備方法

合成経路と反応条件

1-(2-アミノフェニル)ピペリジン-2,6-ジオンの合成は、通常、tert-ブトキシドカリウムを促進剤として用いて、酢酸塩とアクリルアミドの反応によって行われます。 このプロセスには、マイケル付加と分子内求核置換反応が含まれます 。反応条件は一般的に穏やかであり、プロセスは溶媒フリー条件下で行うことができ、効率的かつ環境に優しい方法となっています。

工業生産方法

工業的な設定では、1-(2-アミノフェニル)ピペリジン-2,6-ジオンの生産は、同じ合成経路を使用してスケールアップできます。 このプロセスは堅牢であり、キロスケールで実行することができ、目的の生成物を高収率で得ることができます .

化学反応の分析

反応の種類

1-(2-アミノフェニル)ピペリジン-2,6-ジオンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されてさまざまな誘導体に変換することができます。

還元: 還元反応は、ピペリジン-2,6-ジオンコアに結合した官能基を修飾することができます。

置換: アミノフェニル基は、置換反応を受けて新しい官能基を導入することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。反応条件は、目的の生成物に応じて異なりますが、一般的には標準的な実験室技術を使用します。

形成される主要な生成物

これらの反応から形成される主要な生成物には、さまざまな置換ピペリジン-2,6-ジオン誘導体が含まれ、これはさらに医薬品合成に使用することができます .

科学研究への応用

1-(2-アミノフェニル)ピペリジン-2,6-ジオンは、科学研究において数多くの用途があります。

化学: これは、複雑な分子の合成のための汎用性の高いビルディングブロックとして役立ちます。

生物学: この化合物は、タンパク質分解阻害剤のビルディングブロックの開発、特にPROTAC(プロテオリシス標的キメラ)の設計に使用されます.

科学的研究の応用

1-(2-Aminophenyl)piperidine-2,6-dione has numerous applications in scientific research:

Chemistry: It serves as a versatile building block for synthesizing complex molecules.

作用機序

1-(2-アミノフェニル)ピペリジン-2,6-ジオンの作用機序は、Cereblon リガンドとしての役割を担います。この化合物は、E3 ユビキチンリガーゼ複合体の構成要素であるCereblon タンパク質に結合します。 Cereblon に結合することによって、特定のタンパク質の標的分解を促進し、PROTAC の開発における貴重なツールとなります .

類似の化合物との比較

1-(2-アミノフェニル)ピペリジン-2,6-ジオンは、次のような他の類似の化合物と比較することができます。

サリドマイド: 両方の化合物はピペリジン-2,6-ジオンコアを共有しますが、官能基が異なります。

レナリドマイド: サリドマイドと同様に、レナリドマイドはピペリジン-2,6-ジオンコアを持ち、標的タンパク質分解に使用されます。

ポマリドマイド: 同様のコア構造を持つ別の化合物で、多発性骨髄腫の治療に使用されます.

これらの化合物は、医薬品研究開発におけるピペリジン-2,6-ジオンコアの汎用性と重要性を示しています。

類似化合物との比較

1-(2-Aminophenyl)piperidine-2,6-dione can be compared to other similar compounds, such as:

Thalidomide: Both compounds share a piperidine-2,6-dione core but differ in their functional groups.

Lenalidomide: Similar to thalidomide, lenalidomide has a piperidine-2,6-dione core and is used in targeted protein degradation.

Pomalidomide: Another compound with a similar core structure, used in the treatment of multiple myeloma.

These compounds highlight the versatility and importance of the piperidine-2,6-dione core in pharmaceutical research and development.

特性

分子式 |

C11H12N2O2 |

|---|---|

分子量 |

204.22 g/mol |

IUPAC名 |

1-(2-aminophenyl)piperidine-2,6-dione |

InChI |

InChI=1S/C11H12N2O2/c12-8-4-1-2-5-9(8)13-10(14)6-3-7-11(13)15/h1-2,4-5H,3,6-7,12H2 |

InChIキー |

HEDZIWYAFMLYCA-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)N(C(=O)C1)C2=CC=CC=C2N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051707.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12051720.png)

![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide](/img/structure/B12051731.png)

![6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12051738.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12051751.png)